molecular formula C8H14O B1265553 2-Tert-butylcyclobutan-1-one CAS No. 4579-31-1

2-Tert-butylcyclobutan-1-one

Cat. No.: B1265553
CAS No.: 4579-31-1
M. Wt: 126.2 g/mol
InChI Key: RBVZGIAAMVLZAZ-UHFFFAOYSA-N
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Description

2-Tert-butylcyclobutan-1-one is a research chemical primarily used to study the regioselectivity and carbonyl reactivity of nucleophilic substitution reactions. This compound is synthesized by the reaction of benzannulation with cyclobutanone and stabilizes reactive carbonyl groups, making it valuable for mechanistic studies .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylcyclobutan-1-one undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine may yield an amide derivative .

Comparison with Similar Compounds

    Cyclobutanone: A simpler analog without the tert-butyl group.

    2-tert-Butylcyclopentanone: A similar compound with a five-membered ring instead of a four-membered ring.

Uniqueness: 2-Tert-butylcyclobutan-1-one is unique due to its specific structure, which includes a tert-butyl group attached to a cyclobutanone ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific mechanistic studies and synthetic applications .

Properties

IUPAC Name

2-tert-butylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVZGIAAMVLZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963438
Record name 2-tert-Butylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4579-31-1
Record name 2-(1,1-Dimethylethyl)-cyclobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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